![molecular formula C16H25N3O B6459890 3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine CAS No. 2549007-53-4](/img/structure/B6459890.png)
3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine
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Overview
Description
2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class. It appears as a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .
Synthesis Analysis
Many routes for the synthesis of TMP have been reported. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis
The stability of TMP is thought to result from resonance involving the nitrogen lone pair as well as hyperconjugation from the numerous methyl groups . The steric hindrance of the methyl groups also plays a major role “caging” the radical center and leading to longer than usual bonds when TMP reacts .Chemical Reactions Analysis
TMP is used as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical . It is also used in the preparation of hibarimicinone, (Z)-silylketene acetal and 4-substituted quinazoline .Physical And Chemical Properties Analysis
TMP is a clear colorless to light yellow-green liquid . It has a molar mass of 141.254 g/mol, a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .Scientific Research Applications
Preparation of Hibarimicinone
TMP is used in the preparation of hibarimicinone . Hibarimicinone is a compound that has been studied for its potential anti-cancer properties.
Synthesis of (Z)-Silylketene Acetal
(Z)-Silylketene acetal can be synthesized using TMP . This compound is often used as a reagent in organic synthesis.
Production of 4-Substituted Quinazoline
TMP is used in the production of 4-substituted quinazoline . Quinazolines are a class of organic compounds that have applications in medicinal chemistry due to their bioactive properties.
Precursor to Lithium Tetramethylpiperidide
TMP acts as a precursor to lithium tetramethylpiperidide . This compound is a strong base used in organic synthesis.
Generation of TEMPO Radical
TMP is used to generate the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical, also known as TEMPO . TEMPO is a stable free radical that is widely used in chemistry due to its ability to facilitate a variety of chemical reactions .
Synthesis of Allylated Tertiary Amines
TMP can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . These compounds have various applications in organic synthesis.
Mechanism of Action
Target of Action
The compound contains a tetramethylpiperidine moiety, which is known to exhibit various biological activities, including acting as a hindered base .
Mode of Action
The tetramethylpiperidine moiety in the compound is known to act as a stable nitroxyl radical, capable of capturing free radicals and quenching singlet oxygen . It is also a very effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
The tetramethylpiperidine moiety is known to be involved in the oxidation of alcohols, which could potentially affect various metabolic pathways involving these compounds .
Result of Action
The oxidation of alcohols by the tetramethylpiperidine moiety could potentially lead to changes in the cellular redox state .
Action Environment
The tetramethylpiperidine moiety is known to be stable, resistant to light and heat, and can be recycled .
properties
IUPAC Name |
3-cyclopropyl-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-15(2)9-12(10-16(3,4)19-15)20-14-8-7-13(17-18-14)11-5-6-11/h7-8,11-12,19H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDBJDBVPJFTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine |
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